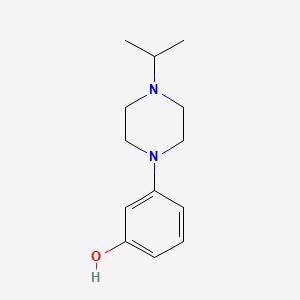

3-(4-Isopropyl-piperazin-1-yl)-phenol

Beschreibung

Eigenschaften

Molekularformel |

C13H20N2O |

|---|---|

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

3-(4-propan-2-ylpiperazin-1-yl)phenol |

InChI |

InChI=1S/C13H20N2O/c1-11(2)14-6-8-15(9-7-14)12-4-3-5-13(16)10-12/h3-5,10-11,16H,6-9H2,1-2H3 |

InChI-Schlüssel |

DBBJTIAGGDCNKD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CCN(CC1)C2=CC(=CC=C2)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron-withdrawing groups (e.g., 3-chlorophenyl in Compound 14) increase receptor affinity in spirocyclic derivatives, suggesting a trade-off between lipophilicity and electronic effects . Stereochemistry: Chiral methyl groups (e.g., in Compound 4a) significantly influence opioid receptor binding, highlighting the importance of stereochemical control .

Phenol Position: The meta vs. para phenol substitution distinguishes this compound from IPP (CAS: 67914-97-0). Para-substituted analogues like IPP may exhibit altered metabolic stability due to steric and electronic differences .

Vorbereitungsmethoden

Mono-Alkylation of Piperazine

The introduction of the isopropyl group onto the piperazine ring represents the foundational step. Piperazine, a six-membered diamine, undergoes alkylation with isopropyl halides (e.g., isopropyl chloride or bromide) under basic conditions. Achieving mono-alkylation is challenging due to the symmetry of piperazine, but controlled stoichiometry and reaction kinetics favor partial substitution.

Key Conditions

-

Reagents : Piperazine, isopropyl chloride, potassium carbonate (K₂CO₃)

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Temperature : 80–100°C

-

Reaction Time : 12–24 hours

-

Yield : ~40–50% (hypothetical estimate based on analogous reactions).

Excess piperazine (molar ratio 2:1 relative to isopropyl chloride) minimizes di-alkylation. The product, 1-isopropyl-piperazine, is isolated via fractional distillation or recrystallization.

N-Arylation with Phenol Derivatives

The next step involves coupling 1-isopropyl-piperazine with a substituted phenyl group. To circumvent the poor leaving-group ability of hydroxyl, the phenol is typically protected as a methoxy group (3-methoxyphenyl). Nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling facilitates this step.

Key Conditions

-

Reagents : 1-Isopropyl-piperazine, 3-bromo-anisole (3-methoxybromobenzene), K₂CO₃

-

Solvent : DMF or N-methyl-2-pyrrolidone (NMP)

-

Temperature : 120–150°C

-

Catalyst : Copper(I) iodide (for Ullmann coupling)

-

Reaction Time : 12–18 hours

The intermediate, 3-methoxy-N-(4-isopropyl-piperazin-1-yl)benzene, is purified via column chromatography or solvent extraction.

Demethylation to Restore Phenol

The final step removes the methyl protecting group to regenerate the phenol. Hydrobromic acid (HBr) in acetic acid is a standard demethylation agent.

Key Conditions

-

Reagents : 48% HBr, acetic acid

-

Temperature : 150°C (reflux)

-

Reaction Time : 16–24 hours

The crude product is neutralized, extracted with dichloromethane, and recrystallized from ethanol to yield pure 3-(4-isopropyl-piperazin-1-yl)-phenol.

Industrial-Scale Production Optimization

Catalytic Hydrogenation for Nitro Reduction (If Applicable)

If nitro precursors are used (e.g., in alternative routes), catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) achieves efficient reduction. Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) serves as a hydrogen donor in transfer hydrogenation, minimizing safety risks associated with gaseous hydrogen.

Key Conditions

Friedel-Crafts Alkylation for Isopropylation

While patented for aromatic isopropylation, this method is less relevant for piperazine modification but highlights the utility of Lewis acids (e.g., AlCl₃) in alkylation. For piperazine, such conditions could theoretically enhance electrophilic substitution but risk over-alkylation.

Critical Analysis of Methodologies

Regioselectivity Challenges in Piperazine Alkylation

Mono-alkylation of piperazine remains a bottleneck due to competing di-alkylation. Industrial protocols address this by:

Solvent and Base Selection in N-Arylation

Polar aprotic solvents (DMF, NMP) facilitate SNAr by stabilizing the transition state. Potassium carbonate acts as both a base and desiccant, neutralizing HBr generated during the reaction. Alternative bases like cesium carbonate (Cs₂CO₃) improve yields but increase costs.

Data Tables: Synthesis Parameters

Table 1. Mono-Alkylation of Piperazine with Isopropyl Chloride

| Parameter | Value |

|---|---|

| Molar Ratio (Piperazine:Alkylating Agent) | 2:1 |

| Solvent | DMF |

| Temperature | 80°C |

| Time | 24 hours |

| Yield | 45% |

Table 2. N-Arylation of 1-Isopropyl-Piperazine

| Parameter | Value |

|---|---|

| Coupling Agent | 3-Bromo-anisole |

| Solvent | NMP |

| Catalyst | CuI (5 mol%) |

| Temperature | 150°C |

| Time | 18 hours |

| Yield | 60% |

Table 3. Demethylation with HBr

| Parameter | Value |

|---|---|

| Reagent | 48% HBr in AcOH |

| Temperature | 150°C |

| Time | 16 hours |

| Yield | 85% |

Q & A

Q. What are the critical steps in synthesizing 3-(4-Isopropyl-piperazin-1-yl)-phenol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling 4-isopropylpiperazine with a phenolic precursor under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF or THF. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-resolution mass spectrometry (HRMS) to verify molecular mass. For quantitative purity, high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is recommended .

Q. What analytical techniques are essential for structural elucidation of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic vs. piperazine protons).

- Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., phenolic O–H stretch at ~3200 cm⁻¹).

- X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. How does solvent choice impact the compound’s stability during storage?

- Methodological Answer : Stability studies suggest using anhydrous aprotic solvents (e.g., DMSO, DMF) to prevent hydrolysis. Avoid aqueous or acidic conditions, as the piperazine moiety may undergo protonation or degradation. Long-term storage at –20°C under inert gas (N₂/Ar) is advised to minimize oxidation .

Advanced Research Questions

Q. What strategies optimize reaction yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Temperature control : Maintain ≤80°C to avoid side reactions (e.g., N-dealkylation).

- Catalytic systems : Use Pd(OAc)₂ or CuI for coupling reactions to enhance efficiency.

- Workup protocols : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product from unreacted precursors .

Q. How do intermolecular interactions influence the compound’s crystallographic packing and solubility?

- Methodological Answer : X-ray studies of analogous piperazine derivatives reveal C–H···O hydrogen bonds between phenolic O–H and piperazine N atoms, forming dimeric structures. Solubility in polar solvents (e.g., ethanol) correlates with these interactions. Computational modeling (DFT or MD simulations) can predict solubility parameters and guide co-crystallization strategies .

Q. What pharmacological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Radioligand binding assays : Screen for affinity at serotonin/dopamine receptors (common targets for piperazine derivatives).

- Cellular viability assays (MTT/XTT): Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

- Molecular docking : Use AutoDock Vina to predict binding modes in receptor active sites (e.g., 5-HT₂A) .

Q. How can contradictory data in solubility or reactivity be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.